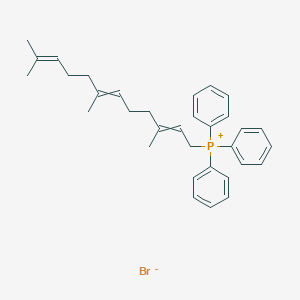
Farnesyltriphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is a chemical compound known for its unique structure and properties It is a phosphonium salt with a triphenylphosphine moiety attached to a 3,7,11-trimethyldodeca-2,6,10-trien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with 3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like hydroxide or alkoxide ions; reactions can be conducted in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: The major products include phosphine oxides and other oxidized derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Substituted phosphonium salts with different anions.
Scientific Research Applications
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes and proteins, affecting their function. It may also induce oxidative stress and disrupt cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate
- 3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid
Uniqueness
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is unique due to its phosphonium salt structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C33H40BrP |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
triphenyl(3,7,11-trimethyldodeca-2,6,10-trienyl)phosphanium;bromide |
InChI |
InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PQBSWSAKCBVGRL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
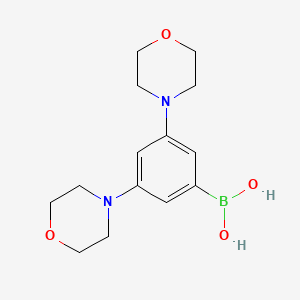
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
![(4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14094966.png)
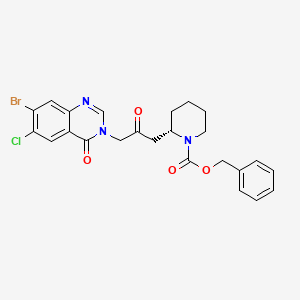
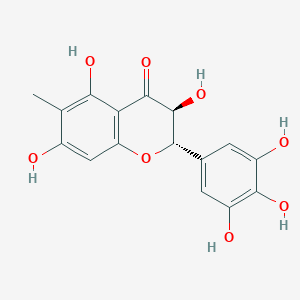
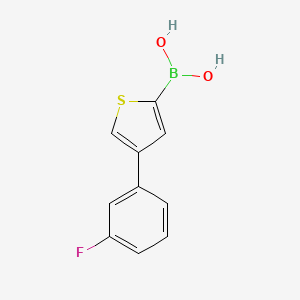
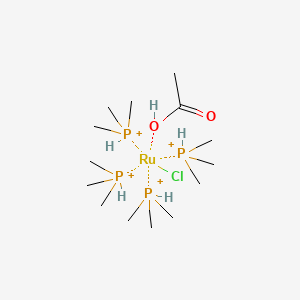
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)
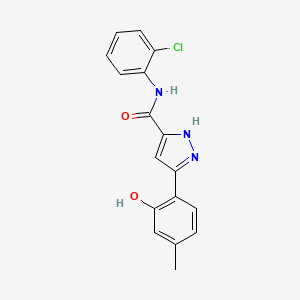
![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
